molecular formula C15H13F3N2O2 B3172115 N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946715-45-3

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide

Cat. No. B3172115
CAS RN: 946715-45-3
M. Wt: 310.27 g/mol
InChI Key: JNBXNNXDLUOYHQ-UHFFFAOYSA-N
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Description

“N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a chemical compound that has a similar structure to Fluoxetine . Fluoxetine is an antidepressant drug that is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of trifluoromethyl (TFM, -CF3) groups within the structures of other molecules . The detailed synthesis process would depend on the specific target compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a phenoxy group attached to a phenyl group . The exact structure would depend on the specific configuration of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide” would depend on its specific structure. Trifluoromethyl-containing compounds are known to exhibit distinctive physical-chemical properties .

Scientific Research Applications

Advanced Oxidation Processes and Environmental Science

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide and its related compounds are subjects of interest in environmental chemistry, particularly in studies on water treatment and the degradation of pharmaceuticals. Advanced Oxidation Processes (AOPs) have been employed to degrade various compounds, including acetaminophen, a closely related compound, in aqueous environments. These processes lead to the formation of various by-products, including acetamide derivatives, highlighting the compound's relevance in studying environmental detoxification mechanisms and the biotoxicity of pharmaceutical by-products (Qutob et al., 2022).

Pharmacological Research

In pharmacological research, derivatives of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide have been investigated for their potential therapeutic applications. These investigations encompass the synthesis and evaluation of phenoxy acetamide derivatives for various pharmacological activities, indicating the compound's importance in medicinal chemistry and drug development processes. Such studies provide insight into the design and potential efficacy of new pharmaceutical compounds derived from this chemical class (Al-Ostoot et al., 2021).

Biochemical Transformations

Research into the biochemical transformations of related acetamide compounds provides valuable information on their metabolism, toxicological profiles, and the effects of their derivatives. For instance, the metabolism of acetaminophen, which shares structural similarities, involves various pathways leading to products that include N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite. Understanding these pathways is crucial for assessing the toxicological impact of related compounds and for developing safer pharmaceutical agents (Cai et al., 2022).

Future Directions

The future directions for the study and use of this compound would depend on its specific properties and potential applications. Trifluoromethyl-containing compounds are of interest in various fields, including medicine and agrochemicals .

properties

IUPAC Name

N-[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)19)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBXNNXDLUOYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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